Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the aminobenzothiazole core but lacks the ethyl ester and methylthiazole groups.
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
Thiazole derivatives: Various thiazole derivatives with different functional groups exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-(2-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3,14H2,1-2H3 |
InChI Key |
RZUJRAIVNMVLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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